(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step reactions. One common approach is the condensation of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, triethylamine.Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring system, which are known for their diverse biological properties.
Benzimidazole derivatives: These compounds are structurally related and have a wide range of pharmacological activities.
Uniqueness
2-[(E)-1-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of multiple heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14N4O2S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2E)-2-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H14N4O2S/c1-13(26)24-12-15(19(23-24)14-7-3-2-4-8-14)11-18-20(27)25-17-10-6-5-9-16(17)22-21(25)28-18/h2-12H,1H3/b18-11+ |
InChI Key |
YJPVRKFTJDSIBI-WOJGMQOQSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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